3-(5-((4-Fluorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)pyridine
Description
The compound 3-(5-((4-Fluorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)pyridine (hereafter referred to as the "target compound") belongs to the 1,2,4-triazolyl pyridine class, characterized by a triazole core linked to a pyridine ring and substituted benzyl groups via a thioether bridge. Its structure includes:
- A 4-methyl group on the triazole ring (enhancing steric stability).
- A pyridine ring at the triazole's 3-position (contributing to π-π interactions in biological targets).
Properties
IUPAC Name |
3-[5-[(4-fluorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN4S/c1-20-14(12-3-2-8-17-9-12)18-19-15(20)21-10-11-4-6-13(16)7-5-11/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVTSQSLFXFWIPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC2=CC=C(C=C2)F)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
577996-95-3 | |
| Record name | 3-(5-((4-FLUOROBENZYL)THIO)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)PYRIDINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-((4-Fluorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)pyridine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by alkylation with methyl iodide.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via a nucleophilic substitution reaction using 4-fluorobenzyl chloride and a suitable thiol.
Coupling with Pyridine: The final step involves coupling the triazole derivative with a pyridine ring through a Suzuki-Miyaura cross-coupling reaction, which employs palladium catalysts and boron reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-(5-((4-Fluorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products Formed
Sulfoxides and Sulfones: Formed from oxidation reactions.
Amines: Formed from reduction of nitro groups.
Substituted Benzyl Derivatives: Formed from nucleophilic substitution reactions.
Scientific Research Applications
3-(5-((4-Fluorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(5-((4-Fluorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)pyridine involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Disruption of Microbial Cell Walls: The compound can interact with components of microbial cell walls, leading to cell lysis and death.
Comparison with Similar Compounds
Substituent Effects on the Benzyl Group
Variations in the benzyl group’s substituents significantly influence electronic, steric, and biological properties:
Key Observations :
- Electron-withdrawing groups (e.g., NO2, Cl, F) improve stability and may enhance target binding but can reduce solubility.
- Positional isomerism (e.g., 3-F vs. 4-F) affects electronic distribution and steric interactions.
Substituent Effects on the Triazole Ring
The triazole’s N-substituent modulates steric bulk and metabolic stability:
Key Observations :
- Methyl groups offer a balance between stability and solubility.
Substituent Effects on the Pyridine Ring
Pyridine substituents influence lipophilicity and pharmacokinetics:
Key Observations :
- Alkyne/aryl groups on pyridine increase molecular weight and lipophilicity, impacting bioavailability.
Biological Activity
3-(5-((4-Fluorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)pyridine is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
The molecular formula of 3-(5-((4-Fluorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)pyridine is with a molecular weight of 328.4 g/mol. The compound features a triazole ring which is known for its diverse biological activities and interactions with various biological targets.
Key Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₅FN₄S |
| Molecular Weight | 328.4 g/mol |
| Purity | Typically >95% |
Antimicrobial Activity
Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. In particular, the triazole moiety's electron-rich nature allows it to bind effectively with various biological targets, making it a promising candidate for developing new antimicrobial agents.
- Antifungal Activity : Compounds similar to 3-(5-((4-Fluorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)pyridine have demonstrated activity against fungi such as Candida species with minimal inhibitory concentrations (MIC) as low as 0.9 µg/mL .
- Antibacterial Activity : The compound has shown antibacterial effects against strains like M. luteum, with MIC values indicating potent activity compared to standard antibiotics .
Anticancer Activity
The anticancer properties of triazole derivatives have been extensively studied, particularly their effects on various cancer cell lines.
- Cell Viability Studies : In vitro studies using MDA-MB-231 (triple-negative breast cancer) and U-87 (glioblastoma) cell lines revealed that certain derivatives exhibited significant cytotoxic effects, with IC50 values around 39.2 ± 1.7 μM against MDA-MB-231 cells .
- Mechanism of Action : The proposed mechanism involves the inhibition of key signaling pathways such as the mitogen-activated protein kinase pathway through the inhibition of BRAF and MEK serine-threonine protein kinases .
Case Study 1: Synthesis and Evaluation of Triazole Derivatives
A study synthesized several triazole derivatives and evaluated their antiproliferative activity against different cancer cell lines. Notably, one derivative showed an IC50 value of less than that of doxorubicin, indicating its potential as a more effective anticancer agent .
Case Study 2: Selectivity Towards Cancer Cells
In another investigation, compounds were tested for selectivity towards cancer cells versus normal cells. Results suggested that specific derivatives exhibited higher selectivity towards melanoma cells compared to others, highlighting their potential for targeted cancer therapy .
Summary of Findings
The biological activity of 3-(5-((4-Fluorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)pyridine showcases promising antimicrobial and anticancer properties. The compound's ability to inhibit various cellular pathways suggests its potential utility in therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
